3,5-Dichloro-4-(chloromethyl)pyridine

Catalog No.
S1958084
CAS No.
264123-70-8
M.F
C6H4Cl3N
M. Wt
196.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-(chloromethyl)pyridine

CAS Number

264123-70-8

Product Name

3,5-Dichloro-4-(chloromethyl)pyridine

IUPAC Name

3,5-dichloro-4-(chloromethyl)pyridine

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5 g/mol

InChI

InChI=1S/C6H4Cl3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2

InChI Key

WSCWUDUWNRNXBH-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)Cl)CCl)Cl

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CCl)Cl

3,5-Dichloro-4-(chloromethyl)pyridine is an organic compound characterized by its chlorinated pyridine structure. Its chemical formula is C₆H₄Cl₃N, and it has a molecular weight of 196.46 g/mol. The compound features two chlorine atoms at the 3 and 5 positions and a chloromethyl group at the 4 position of the pyridine ring. This unique substitution pattern contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to various derivatives.
  • Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides, which may exhibit different biological activities.
  • Reduction Reactions: Reduction of the chlorinated positions can yield less chlorinated pyridine derivatives .

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.

The biological activity of 3,5-Dichloro-4-(chloromethyl)pyridine has been explored in various studies. It is known to participate in reactions at the benzylic position, potentially influencing biochemical pathways involving benzylic halides. This suggests that the compound may interact with biological targets, although specific mechanisms of action remain to be fully elucidated.

The synthesis of 3,5-Dichloro-4-(chloromethyl)pyridine typically involves chlorination reactions. One common method includes:

  • Chlorination of 4-methylpyridine: This reaction is performed using chlorine gas in the presence of a catalyst such as iron(III) chloride under controlled conditions to ensure selective chlorination.
  • Industrial Production: On a larger scale, similar synthetic routes are employed using large reactors and precise control over reaction parameters to achieve high yields and purity. The final product is often purified through distillation or recrystallization techniques .

3,5-Dichloro-4-(chloromethyl)pyridine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Agrochemicals: The compound may be utilized in developing pesticides or herbicides due to its reactivity and potential biological activity.
  • Material Science: Its unique properties allow it to be explored in polymer chemistry and materials development .

Several compounds share structural similarities with 3,5-Dichloro-4-(chloromethyl)pyridine:

Compound NameStructure Characteristics
2,3-Dichloro-5-(trifluoromethyl)pyridineContains a trifluoromethyl group at position 5
2-Chloromethyl-3,5-dimethyl-4-methoxypyridineFeatures dimethyl and methoxy substituents
2,6-DichloropyridineContains chlorine substituents at positions 2 and 6

Uniqueness

3,5-Dichloro-4-(chloromethyl)pyridine is unique due to its specific substitution pattern that imparts distinct chemical and biological properties. The combination of two chlorine atoms and a chloromethyl group allows for versatile chemical modifications and interactions with biological targets not found in other similar compounds .

Chlorinated pyridine derivatives represent a critical class of heterocyclic compounds with widespread applications in agrochemicals, pharmaceuticals, and materials science. The introduction of chlorine atoms and functional groups such as chloromethyl onto the pyridine ring enhances reactivity, stability, and biological activity, making these compounds indispensable intermediates in organic synthesis. For instance, 3,5-dichloro-4-(chloromethyl)pyridine (CAS 264123-70-8) exemplifies this utility, serving as a precursor for synthesizing herbicides, fungicides, and pharmaceutical agents.

The electronic effects of chlorine substituents at the 3- and 5-positions increase the electrophilicity of the pyridine ring, facilitating nucleophilic substitutions at the 4-position. This reactivity profile enables the compound to participate in cross-coupling reactions, alkylations, and cyclizations, underscoring its versatility in industrial and academic settings.

Historical Development of 3,5-Dichloro-4-(chloromethyl)pyridine

The synthesis of chlorinated pyridines dates to early 20th-century studies on direct halogenation of pyridine. However, selective chlorination at specific positions remained challenging due to the inherent stability of the aromatic ring. Breakthroughs in the 1980s–2000s, such as halogen bonding-mediated activation and transition metal catalysis, enabled targeted functionalization.

3,5-Dichloro-4-(chloromethyl)pyridine emerged as a key intermediate in the 1990s, driven by demand for pyridine-based agrochemicals. Early synthetic routes involved multistep sequences, including chlorination of pyridine derivatives followed by hydroxymethylation and subsequent chlorination. For example, Poynder et al. (2021) demonstrated the role of halogen bonding in modulating the reactivity of hypervalent iodine reagents, which influenced later approaches to chloromethylation.

Recent advancements focus on streamlining synthesis. A 2020 patent (CN103232389A) detailed a one-pot method using trichloropyridine precursors and zinc reduction, achieving yields exceeding 85%. These developments highlight the compound’s evolving role in green chemistry and scalable production.

Research Objectives and Scholarly Context

Current research objectives for 3,5-dichloro-4-(chloromethyl)pyridine include:

  • Optimizing Synthetic Efficiency: Reducing reliance on hazardous reagents (e.g., thionyl chloride) and improving atom economy.
  • Expanding Functionalization Pathways: Exploring C–H activation and photocatalytic methods to introduce diverse substituents.
  • Applications in Drug Discovery: Leveraging its scaffold for developing kinase inhibitors and antimicrobial agents.

Scholarly interest is evidenced by its inclusion in pharmaceutical patents, such as WO2001005766A2, which outlines its use in synthesizing herbicides. Additionally, studies on its physicochemical properties (e.g., lipophilicity, LogP ≈ 2.8) inform its utility in drug design.

Table 1: Key Physicochemical Properties of 3,5-Dichloro-4-(chloromethyl)pyridine

PropertyValueSource
Molecular FormulaC₆H₄Cl₃N
Molecular Weight196.46 g/mol
Purity95–98%
Storage Conditions-20°C (under inert atmosphere)

Table 2: Synthetic Methods for 3,5-Dichloro-4-(chloromethyl)pyridine

Method DescriptionYieldKey ReagentsReference
Zinc-mediated reduction of 2,3,5-trichloropyridine87%Zn, acetic acid, H₂O
Thionyl chloride-mediated chlorination72%SOCl₂, 1,4-dioxane
Halogen bonding-assisted chloromethylation65%PhICl₂, pyridine ligand

XLogP3

2.5

Dates

Last modified: 08-16-2023

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